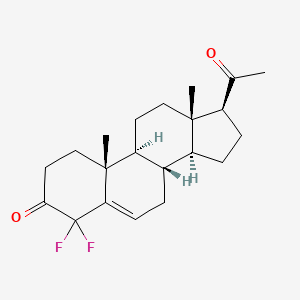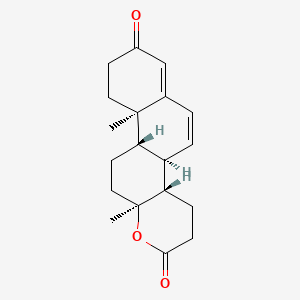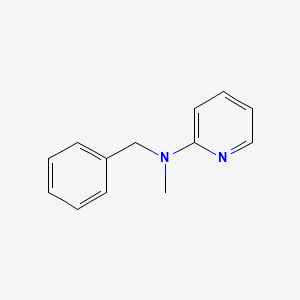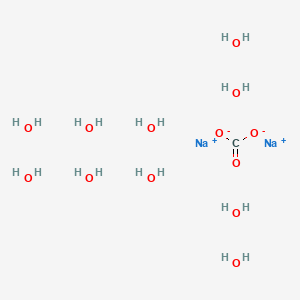
Carbonate de sodium décahydraté
Vue d'ensemble
Description
Sodium carbonate decahydrate is an organooxygen compound.
Applications De Recherche Scientifique
Fabrication du verre
Le carbonate de sodium décahydraté est utilisé comme matière première dans l'industrie du verre {svg_1}. Il contribue à réduire le point de fusion de la silice, qui est un composant principal du verre. Cela rend le processus de fabrication du verre plus économe en énergie {svg_2}.
Adoucissement de l'eau
Il est utilisé dans l'adoucissement de l'eau où il réagit avec les ions calcium et magnésium présents dans l'eau dure, les empêchant de provoquer des accumulations dans les tuyaux et les appareils {svg_3}.
Additif alimentaire
Le carbonate de sodium décahydraté est également utilisé comme additif alimentaire {svg_4}. Il agit comme régulateur d'acidité, anti-agglomérant et stabilisateur dans les aliments {svg_5}.
Production de détergents
Dans l'industrie des détergents, il est utilisé comme agent de construction ou de remplissage pour donner au détergent son volume {svg_6}. Il améliore l'efficacité de nettoyage du détergent {svg_7}.
Industrie textile
Dans l'industrie textile, il est utilisé dans le processus de teinture {svg_8}. Il agit comme un mordant, aidant la teinture à adhérer au tissu {svg_9}.
Produits de pâte à papier
Il joue un rôle crucial dans la production de produits de pâte à papier {svg_10}. Il est utilisé dans le procédé Kraft pour la production de pâte, et il contribue à la luminosité et au volume du papier {svg_11}.
Traitement des gaz de combustion
Le carbonate de sodium décahydraté est utilisé dans l'élimination du dioxyde de soufre des gaz de combustion dans les usines {svg_12}. Il réagit avec le dioxyde de soufre pour former du sulfite de sodium, qui peut être éliminé en toute sécurité {svg_13}.
Raffinage du pétrole
Dans le raffinage du pétrole, il est utilisé pour éliminer les impuretés acides {svg_14}. Cela permet d'améliorer la qualité et l'utilisabilité des produits pétroliers {svg_15}.
Ce ne sont là que quelques-unes des nombreuses applications du carbonate de sodium décahydraté dans la recherche scientifique et diverses industries. Chaque application tire parti des propriétés uniques du composé, telles que sa réactivité avec les acides et sa capacité à agir comme une base forte et un électrolyte puissant {svg_16}.
Mécanisme D'action
Target of Action
Sodium carbonate decahydrate primarily targets the acidic components in various environments, acting as a strong base . It is often used as an antacid, neutralizing gastric acid .
Mode of Action
When dissolved in water, sodium carbonate decahydrate forms carbonic acid and sodium hydroxide . As a strong base, sodium hydroxide neutralizes acids, thereby acting as an antacid . The carbonic acid formed dissociates into bicarbonate and hydrogen ions . This reaction is accelerated by carbonic anhydrase, an enzyme present in high concentrations in red blood cells .
Biochemical Pathways
The primary biochemical pathway affected by sodium carbonate decahydrate is the carbonic acid-bicarbonate buffering system . Carbon dioxide from tissues diffuses rapidly into red blood cells, where it is hydrated with water to form carbonic acid . The carbonic acid then dissociates into bicarbonate and hydrogen ions .
Pharmacokinetics
The pharmacokinetics of sodium carbonate decahydrate are largely determined by its solubility in water . It is readily soluble in water, which facilitates its distribution and action . .
Result of Action
The action of sodium carbonate decahydrate results in the neutralization of acids, leading to an increase in pH . This can have various molecular and cellular effects, depending on the specific context. For instance, in the stomach, it can neutralize gastric acid, providing relief from acid indigestion .
Action Environment
The action of sodium carbonate decahydrate can be influenced by various environmental factors. For example, the efflorescence of sodium carbonate decahydrate, which is required to form its monohydrate, has been studied under different atmospheric water vapor pressures . The results indicated that the reaction is controlled by the surface reaction at the top surface of sodium carbonate decahydrate particles and subsequent advancement of the reaction interface toward the center and bottom of these particles . The apparent activation energy was determined considering the effect of water vapor pressure .
Safety and Hazards
Sodium carbonate decahydrate can pose several hazards to your health and safety. Inhalation of this chemical can lead to adverse effects such as respiratory tract irritation, coughing, shortness of breath, and pulmonary edema . If swallowed, it can burn your mouth, throat, stomach, or esophagus, and vomiting, nausea, or diarrhea could result . It is also classified as an irritant .
Orientations Futures
The efflorescence of sodium carbonate decahydrate required to form its monohydrate was systematically studied under isothermal and linear nonisothermal conditions at different atmospheric water vapor pressures . This research could pave the way for further studies on the properties and applications of sodium carbonate decahydrate. A recent paper also discussed the preparation and thermal properties of sodium carbonate decahydrate as a novel phase change material for energy storage , indicating potential future directions in energy storage applications.
Analyse Biochimique
Biochemical Properties
Sodium carbonate decahydrate acts as a strong base and is involved in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, primarily through its ability to alter pH levels. For instance, sodium carbonate decahydrate can activate certain enzymes by providing an optimal alkaline environment. It also interacts with proteins by inducing conformational changes that can affect their activity and stability. Additionally, sodium carbonate decahydrate can chelate metal ions, which can influence the activity of metalloenzymes and other metal-dependent biomolecules .
Cellular Effects
Sodium carbonate decahydrate affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, sodium carbonate decahydrate can modulate the activity of signaling molecules such as cyclic AMP (cAMP) by affecting the pH of the cellular environment. This, in turn, can impact gene expression and metabolic pathways. Sodium carbonate decahydrate can also affect cellular metabolism by altering the activity of enzymes involved in metabolic processes .
Molecular Mechanism
At the molecular level, sodium carbonate decahydrate exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and proteins, and induce conformational changes that affect their activity. Sodium carbonate decahydrate can also inhibit or activate enzymes by altering the pH of the environment, which can affect the ionization state of amino acid residues in the active site. Additionally, sodium carbonate decahydrate can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium carbonate decahydrate can change over time. The stability and degradation of sodium carbonate decahydrate can influence its long-term effects on cellular function. For example, sodium carbonate decahydrate can gradually lose its effectiveness as a pH regulator due to degradation or interaction with other compounds. Long-term exposure to sodium carbonate decahydrate can also lead to changes in cellular function, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of sodium carbonate decahydrate vary with different dosages in animal models. At low doses, sodium carbonate decahydrate can act as a mild pH regulator and enzyme activator. At high doses, it can have toxic or adverse effects, such as disrupting cellular homeostasis and causing oxidative stress. Threshold effects have been observed, where the impact of sodium carbonate decahydrate becomes more pronounced at certain concentrations .
Metabolic Pathways
Sodium carbonate decahydrate is involved in various metabolic pathways, including those related to pH regulation and ion homeostasis. It interacts with enzymes and cofactors that are involved in these pathways, such as carbonic anhydrase and bicarbonate transporters. Sodium carbonate decahydrate can also affect metabolic flux and metabolite levels by altering the activity of enzymes involved in key metabolic processes .
Transport and Distribution
Within cells and tissues, sodium carbonate decahydrate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Sodium carbonate decahydrate can also accumulate in specific cellular compartments, where it can exert its effects on local pH and enzyme activity .
Subcellular Localization
Sodium carbonate decahydrate is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function can be influenced by its localization, as different compartments have distinct pH levels and enzyme compositions. Targeting signals and post-translational modifications can direct sodium carbonate decahydrate to specific organelles, where it can modulate cellular processes .
Propriétés
| { "Design of the Synthesis Pathway": "Sodium carbonate decahydrate can be synthesized by reacting sodium bicarbonate with a solution of sodium chloride and water, followed by crystallization.", "Starting Materials": [ "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Dissolve sodium bicarbonate in water to form a solution.", "Add sodium chloride to the solution and stir until it dissolves.", "Heat the solution to 60-70°C.", "Filter the solution to remove any impurities.", "Cool the solution to 0-5°C.", "Crystals of sodium carbonate decahydrate will form.", "Collect the crystals by filtration and wash with cold water.", "Dry the crystals at room temperature." ] } | |
Numéro CAS |
6132-02-1 |
Formule moléculaire |
CH4NaO4 |
Poids moléculaire |
103.03 g/mol |
Nom IUPAC |
disodium;carbonate;decahydrate |
InChI |
InChI=1S/CH2O3.Na.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2 |
Clé InChI |
RGBMRUSMRXNIDE-UHFFFAOYSA-N |
SMILES |
C(=O)([O-])[O-].O.O.O.O.O.O.O.O.O.O.[Na+].[Na+] |
SMILES canonique |
C(=O)(O)O.O.[Na] |
| 6132-02-1 | |
Pictogrammes |
Irritant |
Numéros CAS associés |
6106-20-3 |
Synonymes |
disodium carbonate, 14C-labeled cpd disodium carbonate, heptahydrate disodium carbonate, monohydrate monosodium carbonate, 14C-labeled cpd monosodium carbonate, monohydrate sodium carbonate sodium carbonate (2:3), dihydrate sodium carbonate (4:5) sodium carbonate decahydrate sodium carbonate, hydrate |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of sodium carbonate decahydrate?
A1: The molecular formula of sodium carbonate decahydrate is Na2CO3·10H2O. Its molecular weight is 286.14 g/mol. []
Q2: What are the key spectroscopic characteristics of sodium carbonate decahydrate?
A2: While specific spectroscopic data is limited in the provided research, techniques like X-ray diffraction are commonly used to characterize its crystal structure. [, ]
Q3: How does sodium carbonate decahydrate behave under different temperatures?
A3: Sodium carbonate decahydrate undergoes dehydration at specific temperatures. It transitions to sodium carbonate monohydrate (Na2CO3·H2O) and then to anhydrous sodium carbonate (Na2CO3) as temperature increases. [, , ]
Q4: What are the implications of sodium carbonate decahydrate's efflorescence?
A4: Efflorescence, the loss of water molecules from the crystal structure, affects the compound's stability and physical properties, particularly at varying humidity levels. This behavior is well-documented and can be described using kinetic models. []
Q5: How is sodium carbonate decahydrate utilized in the chemical industry?
A5: It serves as a raw material for producing various sodium compounds, including sodium fluoride, sodium bicarbonate, and sodium carbonate monohydrate. It's also employed in treating industrial waste streams. [, , ]
Q6: What role does sodium carbonate decahydrate play in chemical heat pumps?
A6: Its dehydration and hydration reactions involve significant heat absorption and release, making it suitable for chemical heat pump applications, particularly for cold heat generation and storage. [, ]
Q7: Are there alternative materials to sodium carbonate decahydrate in certain applications?
A8: Yes, alternative PCMs like disodium hydrogen phosphate dodecahydrate and magnesium sulfate heptahydrate exist. Choosing the optimal material depends on specific application requirements like the desired temperature range and energy storage capacity. [, , ]
Q8: What is the environmental impact of sodium carbonate decahydrate?
A9: While generally considered safe, its use in large-scale industrial processes requires careful waste management. Strategies like recycling and minimizing discharge into water bodies are crucial. []
Q9: Can sodium carbonate decahydrate contribute to environmental contamination?
A11: Historical industrial processes involving sodium carbonate decahydrate, particularly those using chlorine, have been linked to PCDD/PCDF (dioxins and furans) contamination. This highlights the importance of understanding potential byproducts and implementing appropriate safety and remediation measures. []
Q10: How is sodium carbonate decahydrate typically quantified?
A12: Common methods include titration and gravimetric analysis. []
Q11: How is the quality of sodium carbonate decahydrate ensured?
A13: Quality control measures involve monitoring its purity, particle size distribution, and other relevant parameters during production. [, ]
Q12: What are the ongoing research areas for sodium carbonate decahydrate?
A14: Current research focuses on enhancing its performance in PCMs by addressing supercooling and improving thermal conductivity. Additionally, its use in novel chemical heat pump systems and eco-friendly waste treatment processes is being explored. [, , ]
Q13: What are the potential future applications of sodium carbonate decahydrate?
A15: With increasing interest in renewable energy and sustainable technologies, its use in advanced thermal energy storage systems, particularly for solar energy applications, holds promise. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


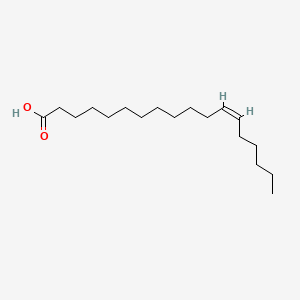
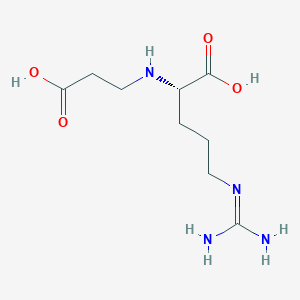

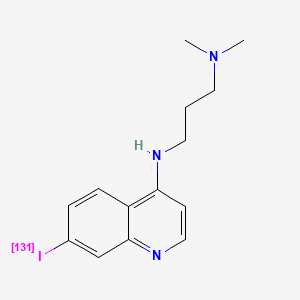


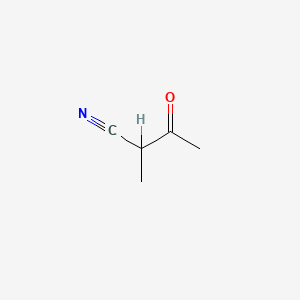
![N-[[(2,4-dimethyl-8-quinolinyl)amino]-sulfanylidenemethyl]-4-methylbenzamide](/img/structure/B1198328.png)
